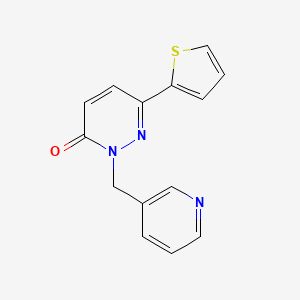

2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. It has been studied for its potential use in various scientific research applications due to its unique properties. In

Applications De Recherche Scientifique

Synthesis and Molecular Docking

Compounds related to 2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one have been synthesized and investigated for their potential biological activities. For instance, Flefel et al. (2018) described the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from a precursor similar in structure. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating potential biological relevance. Additionally, the compounds exhibited antimicrobial and antioxidant activity (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).

Antioxidant and Anti-inflammatory Activities

Another study by Shehab et al. (2018) focused on the synthesis of novel pyrimidine-2-thiol, pyrazole, and pyran derivatives from a starting compound similar to 2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one. These compounds were synthesized to explore their immense biological activities associated with these heterocyclic derivatives. The newly synthesized compounds demonstrated potent anti-inflammatory activities both in vitro and in vivo, along with promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation (W. Shehab, M. Abdellattif, & S. Mouneir, 2018).

Catalytic Activity in Oxidation of Olefins

Ghorbanloo et al. (2017) investigated dioxidovanadium(V) complexes containing NNN-donor ligands related to pyridine derivatives. These complexes were used as catalysts for olefin oxidation in the presence of hydrogen peroxide, demonstrating their potential in catalytic applications (M. Ghorbanloo, S. Jafari, R. Bikas, M. Krawczyk, & T. Lis, 2017).

Antimicrobial and Antitumor Studies

Zou et al. (2020) synthesized zinc(II) complexes with pyridine thiazole derivatives, which included compounds structurally similar to 2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one. These complexes were evaluated for their in vitro antimicrobial activity and in vitro antitumor activities, showing that metal complexes were more active than the free ligands, with some compounds having absolute specificity for certain bacteria or cancer cell lines (Zou Xun-Zhong, Feng An-sheng, Zeng Fu-Ran, Lai Min-Cheng, Li Yan-zhi, Mei Meng, & Li Yu, 2020).

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-14-6-5-12(13-4-2-8-19-13)16-17(14)10-11-3-1-7-15-9-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIPKGUBWJUCOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyridin-3-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)

![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)

![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)

![10-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2449528.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2449529.png)

![2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2449530.png)